2,5-Dimethoxybenzyl alcohol
Overview
Description
2,5-Dimethoxybenzyl alcohol, also known as this compound, is a useful research compound. Its molecular formula is C9H12O3 and its molecular weight is 168.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Oxidation Mechanisms
- Enhanced Oxidation in the Presence of Scandium(III): The oxidation rate of 2,5-dimethoxybenzyl alcohol is significantly enhanced by Scandium(III). This observation indicates a shift in the reaction mechanism from a one-step hydrogen atom transfer to a stepwise Sc(3+)-coupled electron transfer, followed by proton transfer (Morimoto et al., 2012).
Structural Analysis in Solid State
- Structural Features in Dendrimer Materials: The structure of 3,5-dimethoxybenzyl alcohol, determined from powder X-ray diffraction, is important for understanding the higher generation dendrimer materials in this family (Pan et al., 2004).
Biomimetic Oxidation Studies
- Catalysis by Iron(III) Porphyrins and Horseradish Peroxidase: The oxidation of 3,4-dimethoxybenzyl alcohol (veratryl alcohol) catalyzed by iron(III) porphyrins and horseradish peroxidase in ionic liquids has been studied, showing increased catalytic activity (Kumar et al., 2007).
Vibrational Spectra Analysis
- Molecular Vibrational Spectra: The molecular vibrational spectra of 3,5-dimethoxybenzyl alcohol have been studied, providing significant insights for understanding related drug molecules and dendrimers (Han et al., 2010).
Photochemical Applications
- Monitoring Photolysis by Mass Spectrometry: The photolysis of benzyl acetate and 3,5-dimethoxybenzyl acetate has been monitored using membrane introduction mass spectrometry, revealing insights into the reaction mechanism and product formation (Wong et al., 1996).
Synthesis and Antitumor Activity
- Synthesis and Potential in Cancer Treatment: The synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine has shown potential as a lipid-soluble inhibitor of mammalian dihydrofolate reductase with significant activity against certain cancers (Grivsky et al., 1980).
Chiral Synthesis
- Diastereodivergent Synthesis Using Aluminum and Magnesium Reagents: The reaction of enantiomerically pure this compound derivatives with organomagnesium and organoaluminum derivatives results in highly diastereodivergent products, important for chiral synthesis (Almorín et al., 2003).
Pheromone Synthesis
- Synthesis of a Cockroach Pheromone: An experiment involving the synthesis of a cockroach pheromone, gentisyl quinone isovalerate, uses this compound as a starting material. This synthesis is notable for its educational value and real-world application (Feist, 2008).
Enzymatic Oxidation Studies
- Enzymatic Oxidation by Ligninase: The oxidation of 3,4-dimethoxybenzyl alcohol by ligninase from Phanerocheate chrysosporium is characterized, providing insights into the enzymatic degradation of lignin-like substrates (Tien et al., 1986).
Safety and Hazards
Mechanism of Action
2,5-Dimethoxybenzyl alcohol, also known as (2,5-Dimethoxyphenyl)methanol, is a chemical compound with the molecular formula C9H12O3 . This article will cover its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Mode of Action
It has been used as a starting reagent in the synthesis of various compounds .
Biochemical Pathways
This compound has been used in the synthesis of [(S)S]-3,6-dimethoxy-2-(p-tolylsulfinyl)-benzaldehyde and daunornycinone . It has also been used in the preparation of pillar[n]arenes (n = 5 or 6) via cyclooligomerization reaction with an appropriate Lewis acid catalyst
Properties
IUPAC Name |
(2,5-dimethoxyphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-11-8-3-4-9(12-2)7(5-8)6-10/h3-5,10H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQMUABRZGUAOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187166 | |
Record name | 2,5-Dimethoxybenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80187166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless viscous liquid; [Sigma-Aldrich MSDS] | |
Record name | 2,5-Dimethoxybenzyl alcohol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19490 | |
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CAS No. |
33524-31-1 | |
Record name | 2,5-Dimethoxybenzyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33524-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dimethoxybenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033524311 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dimethoxybenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80187166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dimethoxybenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.860 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2,5-Dimethoxybenzyl alcohol plays a crucial role in studying laccase gene expression in fungi like Trametes sp. strain I-62. Research has shown that this compound acts as a potent inducer of laccase activity, surpassing its isomers 3,4-dimethoxybenzyl alcohol and 3,5-dimethoxybenzyl alcohol. [] This induction is linked to a significant increase in laccase gene expression, with this compound leading to the highest observed increase in transcript amounts compared to its isomers. [] This differential gene expression suggests a complex regulatory mechanism governing laccase production in response to structurally similar aromatic compounds.
A: this compound serves as a self-indicating standard for determining organolithium reagent concentrations. [] While the specific mechanism hasn't been detailed in the provided abstracts, it likely involves a color change upon reaction with organolithium species. This color change allows for visual determination of the endpoint, simplifying titration procedures. The presence of the two methoxy groups at the 2 and 5 positions on the benzene ring likely influences the electronic properties of the molecule, contributing to the observed color change upon reaction.
A: this compound serves as a starting material in the synthesis of gentisyl quinone isovalerate (blattellaquinone), a sex pheromone of the German cockroach. [] The synthesis involves reacting this compound with isovaleryl chloride to produce 2,5-dimethoxybenzyl 3-methylbutanoate, which is then oxidized to form the final product. [] This two-step process highlights the versatility of this compound as a building block for more complex molecules.
A: this compound, identified as a component in aqueous pyrolysis liquid (APL) derived from wastewater biosolids, raises concerns regarding methanogenic toxicity. [] Studies indicate that this compound, along with other organics like 3,5-dimethoxy-4-hydroxybenzaldehyde, benzene, and phenols, contributes to significant methane production inhibition in anaerobic digesters. [] This finding highlights the need for pretreatment strategies for APL to mitigate the potential negative impact of this compound and similar compounds on anaerobic digestion processes.
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